molecular formula C17H22O B123237 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane CAS No. 43109-77-9

1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane

Cat. No. B123237
CAS RN: 43109-77-9
M. Wt: 242.36 g/mol
InChI Key: HYSZKSPAPGPYFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex cyclic structures often involves multi-step reactions. For instance, the 1,3-dipolar cycloaddition reaction is a method used to construct spiro[4.5]decane systems, which could be related to the synthesis of tricyclic compounds like "1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane" . Additionally, photooxygenation has been used to create optically pure compounds, which could be a step in the synthesis of chiral tricyclic molecules . The use of tris(2-methoxyphenyl)bismuthane as a dehydrating agent in the synthesis of macrocyclic diesters suggests its potential role in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of tricyclic compounds can be complex, and the papers discuss various methods to analyze and construct such structures. For example, the synthesis of triquinanes from 2-methoxyphenols involves Diels-Alder reactions and photochemical rearrangements, which could be relevant to understanding the molecular structure of "1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane" . The regioselectivity of aryne cycloaddition is also crucial in determining the final structure of tricyclic compounds .

Chemical Reactions Analysis

The papers provide examples of chemical reactions that could be applied to the compound . The rearrangement approaches to cyclic skeletons, such as the formal substitution at bridgeheads of a bicyclo[2.2.2]oct-5-en-2-one, could be relevant to the chemical reactions that "1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane" might undergo . Additionally, the stereocontrolled synthesis of functionalized diquinanes from Pauson-Khand-derived exo-tricyclo[5.2.1.02,6]decenones indicates the level of control achievable in the synthesis of complex cyclic molecules .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane," they do provide insights into the properties of related compounds. For example, the optical activity of molecules in their excited state, as discussed in the synthesis of a chiral molecule , could suggest similar properties in other chiral tricyclic compounds. The use of tris(2-methoxyphenyl)bismuthane in synthesis also implies its influence on the physical and chemical properties of the resulting compounds .

Scientific Research Applications

Synthesis Strategies

  • Total Synthesis of Nemorosonol: Utilizes a tandem Michael addition-intramolecular aldol reaction with 3-ethoxy-1-phenyl-2-proyn-1-one, offering an efficient strategy for constructing tricyclo[4.3.1.03,7]decane skeletons, common in many polycyclic polyprenylated acylphloroglucinols (Mitsugi, Takabayashi, Ohyoshi, & Kigoshi, 2022).

Chemical Reactions and Characterizations

  • Novel Triazenes Synthesis: The reaction of the cyclic aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane with diazonium salts forms new series of bis-triazenes, contributing to advancements in organic synthesis and characterization methods (Rivera & González-Salas, 2010).
  • Spiro[4.5]Decanes Synthesis: An efficient methodology for constructing spiro[4.5]decanes, involving bridgehead substitution and oxidative cleavage, demonstrates advancements in the synthesis of complex organic structures (Biju, Pramod, & Rao, 2003).
  • Medium-Sized Cyclophanes Synthesis: The synthesis of various cyclophanes using McMurry cyclization and other techniques, demonstrates the diversity in synthetic approaches for complex organic molecules (Yamato, Fujita, Abe, & Tsuzuki, 2001).

Thermodynamic Properties

  • Thermodynamic Properties Study: Investigating the thermodynamic properties of endo-Tricyclo[5.2.1.02,6]decane, an important intermediate for synthesizing diamantane, enhances understanding of phase transitions and thermal stability (Kong, Tan, Xu, Meng, & Bao, 2003).

Non-Steroidal Mimetics

Photochemical Reactions

  • Double [2 + 2] Photochemical Reactions: Investigating the photochemical reactions in co-crystal forms of certain compounds provides insights into reaction mechanisms and stereospecific products (Santra & Biradha, 2011).

Dental Resin Systems

  • Bis-GMA Free Dental Resin System: The development of a dental resin system using a new dimethacrylate monomer derived from tricyclo[5.2.1.0(2,6)]-decanedimethanol highlights applications in biomaterials and dentistry (Yin, Liu, & He, 2016).

properties

IUPAC Name

1-(2-methoxyphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-18-16-5-3-2-4-15(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSZKSPAPGPYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195695
Record name 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane

CAS RN

43109-77-9
Record name 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043109779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyphenyl)-tricyclo[3.3.1.1]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-ADAMANTYLANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Roy, L Panigrahi, J Chakrabarty - Scientia Pharmaceutica, 2015 - mdpi.com
The objective of the current study was to establish a validated stability-indicating, high-performance liquid chromatographic method to determine the purity of benzoyl peroxide (BPO) …
Number of citations: 8 www.mdpi.com
A Kryczyk-Poprawa, A Kwiecień, W Opoka - Pharmaceutics, 2019 - mdpi.com
Topical treatment modalities have multiple advantages starting with the convenient application and non-invasive treatment and ending with the reduction of the risk of the systemic side …
Number of citations: 33 www.mdpi.com

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